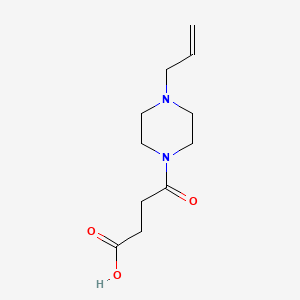
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The chlorophenyl and furylmethyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups onto the phenyl or furylmethyl moieties.
科学研究应用
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with target proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-chlorophenyl)-4-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both chlorophenyl and furylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups with the triazole ring enhances its stability and reactivity, making it a versatile compound for various applications.
属性
IUPAC Name |
3-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-5-3-9(4-6-10)12-15-16-13(19)17(12)8-11-2-1-7-18-11/h1-7H,8H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWPRSXBMKZBBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2-Methylpropyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363830.png)
![3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363835.png)
![4-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1363836.png)
![3-[4-(3-Methylphenyl)piperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363840.png)
![3-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-3-oxopropanoic acid](/img/structure/B1363846.png)
![Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno-[2,3-c]pyridine-3-carboxylate](/img/structure/B1363849.png)

![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B1363853.png)



![4-[(3,4-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363861.png)

